molecular formula C18H16ClN3O3S B2675414 5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923068-73-9

5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2675414
CAS RN: 923068-73-9
M. Wt: 389.85
InChI Key: AKDIBVJMFCBQDJ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Pyrido[2,3-d]pyrimidines are structural analogs of purines and have various biological activities . They hold a unique place in medicinal chemistry and are widely represented .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized through various chemical reactions, such as the one-pot synthesis of 6,7-dimethyl-2-arylidine-5-H-thieno[2,3-d]pyrimidine-3,5-diones, showcasing its versatility in organic synthesis (A. Abdel-fattah et al., 1998).
  • The synthesis of related compounds, such as thiazolo- and oxazolo[5,4-d]pyrimidines, demonstrates the compound's relevance in the development of new heterocyclic compounds (D. T. Hurst et al., 1991).

Application in Biological Studies

  • Some derivatives of this compound have shown potential antitumor activity, indicating its application in medicinal chemistry and drug discovery (E. Grivsky et al., 1980).
  • The compound has been used in the synthesis of novel chemosensors, particularly for detecting Hg2+ ions, highlighting its application in environmental monitoring and analytical chemistry (Negar Jamasbi et al., 2021).

Structural and Physical Chemistry

  • Studies on the crystal structure and physical properties of similar compounds provide insights into the molecular structure and potential applications in material science (J. N. Low et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some pyrido[2,3-d]pyrimidines have been found to exhibit anticancer effects through the inhibition of various enzymes and pathways .

properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-10-8-20-16-14(17(24)22(3)18(25)21(16)2)15(10)26-9-13(23)11-4-6-12(19)7-5-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDIBVJMFCBQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)C3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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